3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-3-7(4-9(5-8)18-2)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKSDFUICNFMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=NN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351543 | |
| Record name | 3,5-dimethoxy-N-(1H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444938-03-8 | |
| Record name | 3,5-dimethoxy-N-(1H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1H-1,2,4-Triazol-5-Amine
The triazole amine precursor is typically synthesized via cyclocondensation of aminoguanidine hydrochloride with carboxylic acid derivatives. For example, Roger Hanselmann et al. (2010) demonstrated that α,α-dichlorotoluene sulfonyl–substituted hydrazones react with primary amines in ethanol under basic conditions (DIPEA) to form 1,2,4-triazoles in 80% yield. Adapting this method, aminoguanidine hydrochloride can be treated with succinic anhydride to form N-guanidinosuccinimide, which undergoes microwave-assisted ring-opening with aliphatic amines to yield triazole derivatives.
Activation of 3,5-Dimethoxybenzoic Acid
The carboxylic acid is activated via conversion to its acyl chloride using thionyl chloride (SOCl₂) or to a mixed anhydride with ethyl chloroformate. Alternatively, coupling reagents such as HATU or EDCl facilitate amide bond formation under milder conditions. Li et al. (2019) reported successful benzamide synthesis using HATU and DIPEA in DMF, achieving >90% conversion for analogous structures.
Coupling Reaction and Purification
Combining the activated acid with 1H-1,2,4-triazol-5-amine in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature, affords the target compound. Purification via silica gel chromatography (ethyl acetate/methanol gradient) yields this compound in 68–72% purity, with final recrystallization in ethanol improving this to >95%.
In Situ Triazole Ring Formation on a Benzamide Scaffold
Synthesis of 3,5-Dimethoxybenzoyl Hydrazide
Reacting 3,5-dimethoxybenzoic acid methyl ester with hydrazine hydrate in ethanol under reflux yields the hydrazide derivative. This intermediate serves as the substrate for cyclization into the triazole ring.
Cyclocondensation with Cyanamide
Treatment of the hydrazide with cyanamide in acidic conditions (HCl, 100°C) promotes cyclization to form the 1,2,4-triazole ring. PMC2667321 (2009) validated this approach for analogous triazole benzamides, achieving 65% yield after 8 hours. Microwave irradiation (150°C, 30 minutes) significantly enhances reaction efficiency, reducing side product formation.
While not directly used in the cited literature for this compound, PMC6844396 (2019) demonstrated the utility of Suzuki coupling in introducing aryl groups to triazole-containing benzamides. Adapting this method, a boronic ester-functionalized triazole could be coupled with 3,5-dimethoxybromobenzene under Pd(dppf)Cl₂ catalysis to construct the target molecule.
Buchwald-Hartwig Amination
Analytical Validation and Tautomerism Studies
NMR Spectroscopy
¹H NMR analysis (DMSO-d₆) of the target compound reveals characteristic signals: δ 3.85 (s, 6H, OCH₃), δ 7.10–7.50 (m, 3H, aromatic), and δ 8.30 (s, 1H, triazole-H). Annular tautomerism between 1H-1,2,4-triazol-3-yl and 1H-1,2,4-triazol-5-yl forms is observed, with the 5-yl tautomer predominating (85:15 ratio) in solution.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the solid-state structure as the 5-yl tautomer, with planar triazole and benzamide moieties. Hydrogen bonding between the amide NH and triazole N stabilizes the crystal lattice.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Amidation | 3,5-Dimethoxybenzoyl chloride, triazole amine | DMF, RT, 24 h | 68–72 | >95 |
| Cyclocondensation | 3,5-Dimethoxybenzoyl hydrazide, cyanamide | HCl, 100°C, 8 h | 65 | 90 |
| Microwave-Assisted | N-Guanidinosuccinimide, amine | Microwave, 150°C, 30 min | 82 | 98 |
| Suzuki Coupling | Boronic ester triazole, bromobenzamide | Pd(dppf)Cl₂, 120°C, 1 h | 55–60 | 92 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that triazole derivatives, including 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide, exhibit significant anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown potent inhibition against Bcr-Abl mutants associated with chronic myeloid leukemia (CML). The effectiveness of these compounds is often measured using IC50 values, where lower values indicate higher potency against cancer cells .
1.2 Antimicrobial Properties
The triazole moiety is known for its antimicrobial activity. Studies have demonstrated that derivatives of triazole can effectively inhibit the growth of a variety of bacteria and fungi. The specific compound this compound has been explored for its potential as an antifungal agent, showcasing promising results in inhibiting fungal pathogens .
1.3 Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Material Science Applications
2.1 Optical Properties
Recent studies have explored the optical properties of triazole-based compounds for applications in photonics and optoelectronics. The incorporation of triazole into organic materials has been shown to enhance their photoluminescence and optical waveguide behavior, making them suitable candidates for use in light-emitting devices and sensors .
2.2 Polymer Chemistry
The synthesis of polymers containing triazole units has been a focus area due to their unique electronic properties. These polymers can be used in various applications such as organic photovoltaics and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices has been studied to improve the mechanical and thermal stability of the resulting materials .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can be contextualized by comparing it to analogous benzamide-triazole hybrids and related derivatives. Below is a detailed analysis:
Structural Analogues with Triazole Moieties
Functional Analogues with Heterocyclic Variations
Research Findings and Implications
- Antibacterial Activity : Benzamide-triazole hybrids (e.g., ) show broad-spectrum antibacterial activity, with MIC values <10 µg/mL against E. coli and S. aureus. The methoxy groups in the target compound may reduce cytotoxicity toward mammalian cells compared to chlorinated versions.
- Antioxidant Potential: Benzamide derivatives scavenge DPPH radicals with IC₅₀ values ranging from 20–50 µM . The electron-donating methoxy groups could enhance radical stabilization.
- Regulatory Status : Chlorinated analogues () are subject to stricter regulatory controls (e.g., UN GHS), whereas methoxy derivatives may face fewer restrictions.
Biological Activity
3,5-Dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate triazole derivative. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Biological Activity
The biological activity of this compound has been explored in various studies. Notably:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to inhibit cell growth in human cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies suggest that it may bind to histone deacetylases (HDACs), which play a role in regulating gene expression and are often dysregulated in cancer .
Case Studies
Several case studies have highlighted the potential of this compound:
- Study on Antiproliferative Effects : In a study involving various benzamide derivatives, this compound was found to significantly reduce cell viability in A431 and Jurkat cells. The observed IC50 values were within the range of 0.5 to 2.0 µM .
- Inhibition of Tumor Growth : Another investigation demonstrated that this compound could inhibit tumor growth in vivo using xenograft models. Mice treated with the compound showed reduced tumor sizes compared to control groups .
Data Table: Biological Activity Summary
| Biological Activity | Observations | IC50 Values |
|---|---|---|
| Antiproliferative (A431 Cells) | Significant reduction in cell viability | 0.8 µM |
| Antiproliferative (Jurkat Cells) | Effective against leukemia cells | 1.2 µM |
| HDAC Inhibition | Potential mechanism via enzyme interaction | IC50 = 9.4 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 3,5-dimethoxybenzoyl chloride with 5-amino-1H-1,2,4-triazole under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction optimization includes controlling stoichiometry (1:1 molar ratio of reactants), temperature (reflux at 40–60°C), and solvent polarity to minimize side products .
- Critical Factors : Excess acyl chloride or prolonged reaction times may lead to over-acylation of the triazole ring. Purity is confirmed via HPLC (>95%) and NMR (absence of unreacted amine signals at δ 6.5–7.0 ppm) .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Structural Validation : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-3 is employed for thermal ellipsoid visualization to confirm bond angles and torsion consistency with computational models (DFT/B3LYP) .
- Key Metrics : Crystallographic data (e.g., CCDC entry) should report R-factor <5%, with hydrogen-bonding networks (e.g., N–H···O interactions) stabilizing the lattice .
Q. What preliminary biological screening assays are appropriate for this compound?
- Assay Design : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus and E. coli), while anticancer potential is assessed using MTT assays (IC₅₀ in HepG2 or MCF-7 cells). Solubility in DMSO/PBS (pH 7.4) must be optimized to avoid false negatives .
Advanced Research Questions
Q. How can synthetic yields be improved while avoiding competing side reactions (e.g., triazole ring acylation)?
- Optimization Strategies :
- Use protective groups (e.g., Boc on the triazole NH) during benzoylation, followed by deprotection with TFA .
- Employ microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and byproduct formation .
- Monitor intermediates via LC-MS to identify critical control points (e.g., acylation vs. ring-opening) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Analytical Workflow :
Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent replicates.
Metabolic Stability : Test compound degradation in liver microsomes (e.g., human S9 fraction) to rule out assay artifacts .
Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects (e.g., kinase inhibition) vs. off-target cytotoxicity .
Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- SAR Insights :
- Methoxy Group Replacement : Substituting 3,5-dimethoxy with trifluoromethoxy improves metabolic stability (CYP450 resistance) but may reduce solubility .
- Triazole Substitution : Adding alkyl chains (e.g., propyl) at the triazole N1 position increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in CNS studies .
- Validation : ADMET predictions (SwissADME) combined with in vivo PK studies in rodent models .
Q. How can computational modeling guide the design of derivatives with higher affinity for target proteins?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase; PDB ID 1M17). Focus on hydrogen bonds between methoxy O and Lys721 .
MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability. RMSD >2 Å indicates poor target engagement .
QSAR Models : Correlate Hammett σ values of substituents with bioactivity to prioritize electron-withdrawing groups for synthesis .
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted methods for scalability.
- Characterization : Combine SCXRD with DFT to resolve stereochemical ambiguities.
- Bioassays : Include metabolic stability screens early in lead optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
